Synthetic Versatility: High-Yielding Triflate Formation and Cross-Coupling Proficiency
A key differentiation for 1-isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is its documented high-yielding conversion to a triflate intermediate, enabling efficient diversification via palladium-catalyzed cross-coupling. In a described procedure, the target compound (referred to as aldehyde 6) is reacted with trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine in DCM at room temperature to yield the corresponding 3-triflyloxy derivative (compound 7) in approximately 83% yield . This activated intermediate then participates in Suzuki-Miyaura couplings with various (hetero)aryl boronic acids using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane, achieving yields ranging from 50–94% depending on the boronic acid . This synthetic sequence demonstrates a robust and quantitative pathway for generating diverse 4-substituted pyrazole libraries, which is a critical performance metric for a building block.
| Evidence Dimension | Yield of Triflate Formation |
|---|---|
| Target Compound Data | ~83% |
| Comparator Or Baseline | Analogous aldehyde substrates (class baseline) |
| Quantified Difference | Not explicitly compared; reported as a specific yield. |
| Conditions | Tf₂O, TEA, DCM, room temperature |
Why This Matters
This quantifies the compound's efficiency as a synthetic intermediate, which is a primary procurement criterion for building blocks used in library synthesis.
